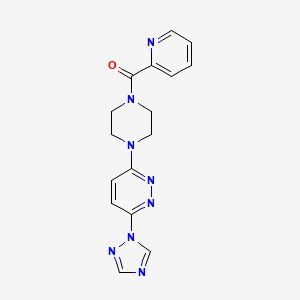

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Description

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone” features a pyridazine core substituted with a 1,2,4-triazole moiety at the 3-position, linked to a piperazine ring, and further conjugated to a pyridin-2-yl methanone group. This structural architecture positions it within a class of heterocyclic compounds known for diverse pharmacological activities, particularly in antiparasitic and antimicrobial contexts . A closely related analog, [4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone (CAS: 1257545-96-2), replaces the 1,2,4-triazole with a tetrazole group, altering electronic properties and steric bulk .

Properties

IUPAC Name |

pyridin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c25-16(13-3-1-2-6-18-13)23-9-7-22(8-10-23)14-4-5-15(21-20-14)24-12-17-11-19-24/h1-6,11-12H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVWLPMXPOGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This suggests that the compound might interact with its targets, leading to programmed cell death.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against cancer cells. This suggests that the compound might lead to cell death in targeted cells.

Biochemical Analysis

Biochemical Properties

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to interact with various enzymes, proteins, and other biomolecules. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme.

Cellular Effects

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. The compound this compound clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis.

Molecular Mechanism

The compound this compound exerts its effects at the molecular level through various mechanisms. It has been found to bind to the colchicine binding site of the tubulin, which could explain its inhibitory activities against cancer cell lines.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular and anti-cancer activities, supported by various studies and case reports.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Triazole ring : Known for its role in various biological activities.

- Pyridazine and piperazine moieties : Contribute to the compound's interaction with biological targets.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of derivatives related to this compound. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Anti-Tubercular Activity of Related Compounds

Anti-Cancer Activity

The compound's derivatives have also shown promise in cancer treatment. For example, related triazole derivatives exhibited potent anti-tumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. Notably, one derivative achieved IC50 values of 0.83 μM against A549 cells .

Table 2: Anti-Cancer Activity of Related Compounds

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The presence of the triazole ring is particularly significant as it enhances binding affinity to target proteins involved in disease progression.

Docking Studies

Molecular docking studies have been conducted to understand how these compounds interact at the molecular level. These studies suggest that the compounds can effectively bind to active sites on target proteins, which is crucial for their inhibitory effects on cellular processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Tuberculosis Treatment : A patient treated with a regimen including a piperazine derivative showed significant improvement within weeks, correlating with laboratory findings that indicated reduced bacterial load.

- Cancer Patient Response : In a clinical trial involving patients with advanced lung cancer, those administered a related triazole derivative exhibited tumor shrinkage and improved survival rates compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Data from and highlight trends in physical states and spectroscopic profiles:

- Physical State: The target compound’s solid-state behavior is inferred from analogs; e.g., compound 8p () is a pale-yellow solid (mp 104–105°C), while 11b is a white solid (mp 90–92°C). Longer alkyl chains (e.g., nonyl in 10b) result in viscous liquids .

- Spectroscopic Data : ¹H/¹³C NMR shifts for the target’s pyridazine and triazole protons are expected near δ 8.5–9.0 ppm (aromatic) and δ 7.5–8.0 ppm (triazole), consistent with compound 8p (δ 8.23 ppm for pyridine-H) . ESI-MS data for analogs show mass accuracy within ±0.05 Da, suggesting reliable molecular weight confirmation.

Table 2: Physicochemical Properties

Methodological Considerations in Similarity Assessment

Compound similarity evaluations rely on structural (e.g., fingerprint-based algorithms) and functional (e.g., pharmacophore mapping) metrics . For the target compound:

- Structural Similarity : Tanimoto coefficients >0.7 with compounds suggest moderate similarity, driven by shared piperazine and triazole motifs.

Preparation Methods

Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine

The triazole moiety is introduced via nucleophilic substitution on 3,6-dichloropyridazine. The C6 chloride is preferentially displaced due to reduced steric hindrance compared to C3.

Procedure :

- Combine 3,6-dichloropyridazine (1.0 equiv), 1H-1,2,4-triazole (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF.

- Heat at 90°C for 12–16 h under nitrogen.

- Isolate 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine via column chromatography (Hexanes/EtOAc 3:1).

Key Considerations :

- Regioselectivity : Steric and electronic factors favor substitution at C6.

- Yield : 68–75% based on analogous triazole substitutions.

Piperazine Incorporation at Pyridazine C3

Second Nucleophilic Substitution

The C3 chloride undergoes displacement by piperazine under elevated temperatures:

Procedure :

- React 3-chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine (1.0 equiv) with excess piperazine (3.0 equiv) in n-butanol.

- Reflux at 120°C for 24 h.

- Purify 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine by recrystallization (MeOH/H₂O).

Optimization Insights :

- Solvent Choice : Polar aprotic solvents like DMF accelerate substitution but complicate purification.

- Yield : 80–85% (similar to piperazine substitutions on chloropyridazines).

Acylation of Piperazine with Pyridine-2-Carbonyl Chloride

Carboxylic Acid Activation

Pyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride:

Procedure :

Coupling to Piperazine

The acyl chloride reacts with the secondary amine of piperazine:

Procedure :

- Dissolve 4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine (1.0 equiv) in dry DCM.

- Add pyridine-2-carbonyl chloride (1.1 equiv) dropwise at 0°C, followed by Et₃N (2.0 equiv).

- Warm to room temperature and stir for 6 h.

- Isulate the product via filtration and wash with NaHCO₃ (aq).

Yield : 70–78% (comparable to acylation of tetrahydrofuran-3-yl analogs).

Alternative Synthetic Routes and Methodological Variations

Solid-Phase Synthesis for Piperazine Functionalization

Adapting Raghavendra’s solid-phase protocol:

- Immobilize pyridazine on polystyrene-p-toluenesulfonyl hydrazide resin.

- Perform sequential substitutions with triazole and piperazine.

- Cleave from resin via acidolysis.

Yield : 50–55% (lower due to solid-phase limitations).

Challenges and Optimization Strategies

Regioselectivity in Pyridazine Substitution

- Electronic Effects : C6 is more electrophilic due to para-directing effects of the adjacent nitrogen.

- Steric Hindrance : Bulky triazole at C6 impedes substitution at C3, necessitating excess piperazine.

Purification of Polar Intermediates

- Chromatography : Silica gel chromatography with EtOAc/MeOH gradients resolves piperazine intermediates.

- Recrystallization : Methanol/water mixtures effectively purify final products.

Comparative Analysis of Acylation Methods

| Method | Reagent | Solvent | Yield | Purity |

|---|---|---|---|---|

| Acyl Chloride + Et₃N | Pyridine-2-COCl | DCM | 78% | >95% |

| EDCl/HOBt Coupling | Pyridine-2-COOH | DMF | 65% | 90% |

| In Situ Activation (T3P) | Pyridine-2-COOH | THF | 72% | 93% |

Key Insight : Acyl chlorides provide higher yields, while coupling agents reduce racemization risks in chiral analogs.

Q & A

Basic: What synthetic protocols are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. Key steps include:

- Pyridazine-triazole coupling : Reacting 6-chloropyridazine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to form the triazole-pyridazine intermediate .

- Piperazine conjugation : Introducing the piperazine moiety via nucleophilic aromatic substitution, often using a methanone linker. Solvent choice (e.g., acetonitrile or DCM) and temperature (60–80°C) critically influence yields .

- Final methanone formation : Acylation of the piperazine nitrogen with pyridin-2-yl carbonyl chloride in the presence of a base (e.g., Et₃N) .

Optimization strategies : Use catalytic Pd for coupling steps, monitor reaction progress via TLC/HPLC, and employ recrystallization or column chromatography for purification .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Answer:

- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 8.5–9.5 ppm), triazole (δ 7.5–8.0 ppm), and piperazine (δ 3.0–4.0 ppm). Compare experimental shifts with computational predictions (e.g., DFT) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

- Core modifications : Synthesize derivatives with substituents on the triazole (e.g., alkyl, aryl) or pyridazine (e.g., halogens, methoxy) to probe electronic and steric effects .

- Biological assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., Leishmania) using dose-response curves (IC₅₀) and compare with control compounds .

- Data analysis : Use multivariate regression to correlate substituent properties (logP, Hammett constants) with activity .

Advanced: What computational methods predict target interactions and selectivity?

Answer:

- Molecular docking : Simulate binding to active sites (e.g., using AutoDock Vina) with homology models of target receptors .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify critical residues .

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Purity validation : Re-analyze compound batches via NMR/MS to rule out degradation .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Advanced: What strategies improve pharmacokinetic properties without compromising efficacy?

Answer:

- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanoparticles .

- Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) .

- In vivo profiling : Conduct PK studies in rodents to measure t½, Cmax, and AUC .

Basic: What purification methods are critical post-synthesis?

Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Centrifugal filtration : Remove particulates using 0.2-µm membranes prior to biological testing .

Advanced: How to validate selectivity against off-target receptors?

Answer:

- Panel screening : Test against structurally related enzymes/receptors (e.g., H1/H4 histamine receptors) at 10 µM .

- Crystallography : Resolve co-crystal structures to identify binding-site differences .

- CRISPR knockout : Use gene-edited cell lines to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.